8-Fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of naphthalenecarboxamides. It features a naphthalene moiety with a carbonyl group and a pyridoindole structure, which contributes to its unique chemical properties and potential applications in medicinal chemistry. The compound is identified by its CAS number 254980-80-8 and has a molecular formula of C22H17FN2O, with a molecular weight of approximately 344.39 g/mol.
This compound is classified under organic compounds, specifically as a naphthalenecarboxamide. Naphthalenecarboxamides are characterized by the presence of naphthalene rings fused with carboxylic acid amide groups. The compound is also categorized within various subclasses such as heteroaromatic compounds and indolyl derivatives, emphasizing its structural complexity and diversity in chemical behavior.
The synthesis of 8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole involves several key steps:
The molecular structure of 8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole can be described as follows:
The chemical reactivity of 8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole can be explored through various types of reactions:
Reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure completion and purity of the product.
The mechanism of action for 8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is not fully elucidated but may involve interactions at the molecular level with biological targets:
Further research is required to clarify its pharmacodynamics and pharmacokinetics in biological systems.
Physical and chemical properties are essential for understanding its behavior in various environments and applications.
8-Fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has potential applications in several scientific fields:
The discovery of 8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (developmental code: ACT-129968 or setipiprant) originated from the lead compound 2-(2-benzoyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (Compound 5). Compound 5 exhibited favorable drug-like properties but required optimization for potency and oral bioavailability. A systematic lead optimization campaign employed a "traffic light" selection tool to prioritize analogs balancing in vitro pharmacological activity, physicochemical properties, in vitro absorption, distribution, metabolism, and excretion (ADME) parameters, and in vivo pharmacokinetic performance in rats and dogs. Key modifications included:
This optimization yielded setipiprant, which demonstrated a half-maximal inhibitory concentration (IC₅₀) of 6 nM against CRTh2—a 15-fold improvement over Compound 5. Oral bioavailability reached 44% in rats and 55% in dogs, confirming successful pharmacokinetic enhancement [1].
Table 1: Lead Optimization Progression of Pyridoindole-Based CRTh2 Antagonists
Compound | R¹ Substituent | R² Position | CRTh2 IC₅₀ (nM) | Rat Oral Bioavailability (%) |
---|---|---|---|---|
5 (Lead) | Benzoyl | H | 90 | <10 |
Intermediate | 1-Naphthoyl | H | 25 | 30 |
28 (Setipiprant) | 1-Naphthoyl | 8-Fluoro | 6 | 44 |
The naphthoyl group at position 2 of the pyridoindole core was strategically optimized to enhance target binding and oral bioavailability. Molecular modeling indicated that the 1-naphthoyl conformation optimally filled a hydrophobic subpocket within the CRTh2 binding site, whereas the 2-naphthoyl isomer induced steric clashes. This was validated through structure-activity relationship (SAR) studies:
Pharmacokinetic studies revealed that the 1-naphthoyl group improved metabolic stability by shielding the labile C2 carbonyl from reductase enzymes. This modification reduced systemic clearance by 60% in preclinical models compared to benzoyl-bearing analogs, directly contributing to enhanced bioavailability [1] [4].
Table 2: Impact of Naphthoyl Regiochemistry on CRTh2 Antagonist Properties
Naphthoyl Isomer | CRTh2 IC₅₀ (nM) | Microsomal Stability (t₁/₂, min) | Caco-2 Permeability (×10⁻⁶ cm/s) |
---|---|---|---|
1-Naphthoyl | 6 | 42 | 15.2 |
2-Naphthoyl | 65 | 28 | 9.8 |
The introduction of fluorine at the 8-position of the indole ring was a critical design element. SAR studies compared fluorination at positions 6, 7, and 8:
Additionally, 8-fluorination attenuated metabolism at the adjacent C9 position, increasing plasma half-life by 2.3-fold in human liver microsomes. This "metabolic blocking" effect was confirmed by the absence of 9-hydroxy metabolites in mass spectrometry studies of setipiprant, unlike non-fluorinated analogs [1].
Table 3: Influence of Fluorine Position on Pharmacological and ADME Properties
Fluorine Position | CRTh2 IC₅₀ (nM) | Human Microsomal CL(int) (µL/min/mg) | Solubility (µg/mL) |
---|---|---|---|
6-F | 18 | 38 | 12 |
7-F | 32 | 45 | 8 |
8-F (Setipiprant) | 6 | 16 | 25 |
CL(int) = Intrinsic clearance
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1